Diethyl 2-methylenemalonate
Description
Significance and Role of Diethyl 2-methylenemalonate in Contemporary Chemical Science
The importance of this compound in modern chemistry is multifaceted, stemming from its foundational role in malonate chemistry and its broad utility across different scientific disciplines.
Foundational Context within Malonate Chemistry
This compound is a derivative of malonic acid, a simple dicarboxylic acid. In the formation of diethyl malonate, the hydroxyl groups of malonic acid are replaced by ethoxy groups. wikipedia.org The defining feature of this compound is the presence of a methylene (B1212753) group double-bonded to the central carbon of the malonate structure. This arrangement, with the methylene group adjacent to two carbonyl groups, confers a unique reactivity upon the molecule. wikipedia.org
Interdisciplinary Relevance in Organic Synthesis and Polymer Science
The interdisciplinary relevance of this compound is pronounced. In organic synthesis, it serves as a versatile building block for the creation of more complex molecules. Its electron-deficient alkene system readily participates in various chemical transformations. The presence of two ester groups allows for the delocalization of negative charge, resulting in the high reactivity of the vinyl group. researchgate.net This reactivity makes it a valuable precursor in the multi-stage synthesis of various derivatives. researchgate.net
In the realm of polymer science, this compound is utilized in the production of film-forming polymers. biosynth.com It can undergo anionic polymerization under mild conditions, such as at room temperature and pressure, which is advantageous for creating high-performance coatings. researchgate.net The high reactivity of this monomer allows for rapid polymerization, making it an efficient component in the development of new polymer materials. researchgate.net
Historical Perspective on the Study of this compound
The study of this compound has evolved significantly since its initial discovery, with advancements in synthetic methodologies and a broadening of its applications.
Early Investigations and Initial Synthesis Methodologies
The first preparation of this compound was documented by Perkin in 1886, who synthesized it from formaldehyde (B43269) and malonic ester. orgsyn.org Another early method, developed by Tanatar, involved the reaction of methylene chloride or iodide with sodiomalonic ester. orgsyn.org These initial investigations laid the groundwork for future research into this compound. Other early synthetic routes included the reaction of methyl chloromethyl ether with sodiomalonic ester and the treatment of hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate with methylene iodide and sodium ethoxide. orgsyn.org
Evolution of Research Trajectories and Applications
Research into this compound has progressed from these foundational synthetic methods to more refined and efficient processes. Modern approaches often involve the condensation reaction of formaldehyde and a malonate, followed by heat-depolymerization under a vacuum. google.com The use of specific solvents in this process can improve yield and stability. google.com
The applications of this compound have also expanded considerably. Initially explored for its fundamental reactivity, it is now recognized as a key intermediate in the synthesis of a wide array of compounds. mdpi.com Its derivatives are investigated for various potential uses, highlighting the compound's continued importance in contemporary chemical research. chemscene.com For instance, it is a precursor for quinoline (B57606) derivatives and has been explored in the development of materials with specific electronic properties. researchgate.netchemscene.com Recent studies have also focused on its utility in derivatization reactions for analytical purposes, such as in the analysis of amino acids in culture media. nih.govresearchgate.net
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molar Mass | 172.18 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 210–216 °C at 730 mmHg orgsyn.org |
| Refractive Index (n²⁰D) | 1.4220 orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHDXNZNSPVVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30329-60-3 | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID901033182 | |
| Record name | Diethyl methylidenemalonate | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-20-6 | |
| Record name | 1,3-Diethyl 2-methylenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl methylidenemalonate | |
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| Record name | 3377-20-6 | |
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| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester | |
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| Record name | Diethyl methylidenemalonate | |
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| Record name | Diethyl 2-methylenemalonate | |
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Ii. Synthetic Methodologies and Advanced Preparative Strategies for Diethyl 2 Methylenemalonate
Established Synthetic Pathways for Diethyl 2-methylenemalonate
The primary routes for preparing this compound involve either the direct formation of the methylene (B1212753) group via condensation or the transformation of a related malonate derivative.
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. thermofisher.comwikipedia.org This reaction is a modification of the aldol (B89426) condensation and is fundamental to the synthesis of α,β-unsaturated dicarbonyl compounds, including this compound. thermofisher.comwikipedia.org The initial product is formed through nucleophilic addition, which is followed by a dehydration step to yield the final unsaturated product. wikipedia.org
The classic and most direct synthesis of this compound involves the Knoevenagel condensation between formaldehyde (B43269) and diethyl malonate. smolecule.com This reaction was first reported by Emil Knoevenagel in 1894 and remains a widely used method. tandfonline.comtandfonline.com The reaction typically involves combining formaldehyde with diethyl malonate in the presence of a suitable catalyst. smolecule.com However, the high reactivity of the product can sometimes lead to a secondary Michael addition, resulting in a bis-adduct, especially if reaction conditions are not carefully controlled. tandfonline.comtandfonline.comresearchgate.net
Basic catalysts are essential for the Knoevenagel condensation, as they facilitate the deprotonation of the active methylene group in diethyl malonate to form a reactive carbanion or enolate ion. wikipedia.orgamazonaws.com The choice of catalyst is critical; it must be strong enough to deprotonate the malonic ester but mild enough to prevent the self-condensation of the aldehyde (formaldehyde). wikipedia.orgamazonaws.com
Weakly basic amines are commonly employed. wikipedia.org
Primary and Secondary Amines: Emil Knoevenagel's original work utilized amines such as diethylamine (B46881) and ethylamine (B1201723) as catalysts for the condensation of formaldehyde with diethyl malonate. tandfonline.comorganicreactions.org Piperidine, a secondary amine, is also a frequently used and effective catalyst for this transformation. thermofisher.comresearchgate.net
Ammonia and its Salts: Ammonia can also serve as a catalyst in this reaction. tandfonline.comresearchgate.net
Mechanism of Catalysis: The amine catalyst abstracts a proton from the α-carbon of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product, this compound. amazonaws.com
Table 1: Common Basic Catalysts in Knoevenagel Condensation
| Catalyst Type | Specific Examples | Role in Reaction | Reference |
| Primary Amines | Ethylamine | Promotes condensation of formaldehyde and diethyl malonate. | organicreactions.org |
| Secondary Amines | Diethylamine, Piperidine | Effective catalysts for generating the enolate from diethyl malonate. | thermofisher.comtandfonline.comorganicreactions.org |
| Other Bases | Ammonia, Inorganic Bases | Used to facilitate the deprotonation of the active methylene compound. | tandfonline.comresearchgate.net |
The choice of solvent and reaction conditions plays a significant role in the outcome and efficiency of the synthesis. Both solvent polarity and the ability to remove byproducts are key factors. thermofisher.com
Solvent Selection: Solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and pyridine (B92270) have been used. wikipedia.orgamazonaws.comsmolecule.com In some studies, DMSO has been shown to be an effective solvent for carrying out the condensation at room temperature with both aliphatic and aromatic aldehydes. amazonaws.com The use of toxic solvents is a disadvantage, and greener alternatives are often sought. amazonaws.com
Water Removal: The condensation reaction produces water as a byproduct. Removing this water can shift the reaction equilibrium towards the product, thereby increasing the yield. thermofisher.com This can be achieved through methods like azeotropic distillation or by adding molecular sieves to the reaction mixture. thermofisher.com
Temperature Control: Temperature is a critical parameter. Knoevenagel noted that reacting benzaldehyde (B42025) with a malonic ester at room temperature could yield a bis-adduct, while conducting the reaction in a freezing mixture favored the formation of the desired mono-unsaturated product. researchgate.netorganicreactions.org For the synthesis of dimethyl 2-methylenemalonate, a related compound, a reaction temperature of 100-110°C has been utilized. google.com
A study using immobilized gelatine as a catalyst in DMSO at room temperature reported high yields (85-90%) and purity (>99%) after a specific purification process. amazonaws.com
Table 2: Research Findings on Reaction Optimization
| Catalyst System | Solvent | Temperature | Reported Yield | Purification Method | Reference |
| Immobilized Gelatine | DMSO | Room Temp. | 85-90% | Hexane extraction followed by enzymatic hydrolysis of unreacted diethyl malonate. | amazonaws.com |
| Basic Catalyst | Various (e.g., lower boiling point solvents) | 100-110°C | Not specified | Vacuum distillation after solvent removal. | google.com |
| Piperidine | Ethanol | 0°C | Not specified | Not specified | thermofisher.com |
Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and practical substitute for gaseous formaldehyde in the Knoevenagel condensation. orgsyn.orggoogle.com It acts as a formaldehyde donor, depolymerizing under the reaction conditions to release formaldehyde in situ.
This approach is detailed in a process where paraformaldehyde is reacted with diethyl malonate in the presence of a catalyst like zinc acetate (B1210297). The mixture is heated, leading to an exothermic reaction that forms a crude oligomeric complex. google.com This complex is then "cracked" via high-temperature distillation to yield the final this compound monomer. google.com This method avoids the handling of formaldehyde gas, offering a more practical route for laboratory and industrial scale-up. google.com
An alternative and distinct pathway to this compound is through the catalytic hydrogenation of diethyl ethoxymethylenemalonate. orgsyn.orgorgsyn.org This method involves the reductive cleavage of the ethoxy group rather than a condensation reaction.
In a typical procedure outlined in Organic Syntheses, a solution of diethyl ethoxymethylenemalonate in absolute ethanol is hydrogenated under high pressure (1000–1500 psi) using Raney nickel as the catalyst. orgsyn.orgorgsyn.org The reaction is conducted at a controlled temperature of around 45°C. orgsyn.orgorgsyn.org Higher temperatures (e.g., 70°C) are avoided as they can promote the elimination of ethanol to form diethyl methylenemalonate, which would then be hydrogenated to the undesired byproduct, diethyl methylmalonate. orgsyn.org The reaction proceeds with the absorption of hydrogen, and after filtration of the catalyst and removal of the solvent, the product is isolated by distillation. orgsyn.orgorgsyn.org This procedure has been reported to produce the final product in high yield (91-94%). orgsyn.org
Table 3: Comparison of Synthetic Routes
| Method | Precursors | Key Reagents/Catalysts | Typical Yield | Key Features | Reference |
| Knoevenagel Condensation | Diethyl malonate, Formaldehyde (or Paraformaldehyde) | Weak bases (e.g., Piperidine, Diethylamine), Zinc acetate | 85-90% | Direct C=C bond formation; requires careful control to avoid side reactions. | amazonaws.comgoogle.com |
| Hydrogenation | Diethyl ethoxymethylenemalonate | Raney Nickel, H₂ (high pressure) | 91-94% | Reductive cleavage of a pre-functionalized substrate. | orgsyn.org |
Condensation of Formaldehyde and Malonic Esters
Alternative Synthetic Approaches
Historically, several other chemical pathways have been developed to synthesize this compound.
An alternative procedure involves the reaction of a methylene dihalide, such as methylene iodide or methylene chloride, with sodiomalonic ester. orgsyn.orgorgsyn.org This method, developed by Tanatar, provides a direct route to the carbon skeleton of this compound by using the dihalide to introduce the methylene group. orgsyn.org The reaction relies on the nucleophilic character of the sodiomalonic ester anion attacking the electrophilic methylene carbon of the dihalide. uobabylon.edu.iqlibretexts.org
This compound can also be generated from a more complex poly-ester, hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate. orgsyn.orgorgsyn.org When this compound is treated with methylene iodide and sodium ethoxide, it undergoes a reaction that results in the formation of this compound. orgsyn.orgorgsyn.org
Another documented synthesis involves the reaction between methyl chloromethyl ether and sodiomalonic ester. orgsyn.orgorgsyn.org This approach utilizes methyl chloromethyl ether as the source for the methylene group, which reacts with the nucleophilic malonic ester derivative to form the target compound. rsc.org
Modern Advances in this compound Synthesis
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of this compound production. A significant area of development has been the refinement of the Knoevenagel condensation, the classical method involving the reaction of diethyl malonate with formaldehyde. google.com Modern protocols focus on optimizing reaction conditions to minimize or eliminate the formation of impurities and side products, thereby increasing the stability and purity of the final product. google.com
Microwave-assisted synthesis has emerged as a powerful tool for producing derivatives of this compound, and the principles are applicable to the parent compound. mdpi.com This technique offers substantial advantages over traditional reflux heating methods. For instance, the synthesis of diethyl 2-((arylamino)methylene)malonates via microwave irradiation is performed without a solvent, drastically reducing reaction times and energy consumption while achieving high yields. mdpi.com
| Method | Reaction Time | Temperature | Yield | Notes |
| Conventional Reflux | 1–6 hours | 100–160 °C | 70–85% | Requires solvent (e.g., ethanol, toluene) mdpi.com |
| Microwave-Assisted | ~30 minutes | 150 °C | >78% | Solvent-free, low energy consumption mdpi.com |
This interactive table compares conventional and modern synthetic approaches for related malonate derivatives.
These modern methods, characterized by enhanced efficiency and adherence to green chemistry principles, represent the ongoing evolution of synthetic strategies for obtaining this compound and its derivatives.
Microwave-Assisted Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a modern, environmentally friendly technique that significantly enhances the preparation of this compound and its derivatives. smolecule.commdpi.com This method accelerates reaction rates due to the selective heating of polar reactants by microwave irradiation, leading to dramatically reduced reaction times and often higher yields compared to conventional heating methods. mdpi.com
Research has demonstrated that microwave irradiation can facilitate the Knoevenagel condensation, the core reaction for this synthesis, in minutes rather than hours. sid.ir For instance, the synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), a class of derivatives, can be achieved in 30 minutes at 150°C using a microwave synthesizer, with yields reported to be over 78%. mdpi.com This is a substantial improvement over traditional reflux methods which can take 1 to 6 hours. mdpi.com In some cases, yields for microwave-assisted syntheses can exceed 95%. smolecule.com
The benefits of this high-speed, efficient methodology are further enhanced when combined with solvent-free conditions or solid supports like basic alumina (B75360). smolecule.comsid.ir The combination of microwave activation with catalysts such as porous calcium hydroxyapatite (B223615) under solvent-free conditions has been shown to produce the desired products in high yields within just two minutes. mdpi.com
| Reaction / Derivative | Conventional Method (Heating) | Microwave-Assisted Method | Source(s) |
| Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate | Yield: 72% | Yield: 78% (15 min, 100W) | |
| Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) | 1-6 hours (reflux in toluene/ethanol) | 30 minutes (150°C) | mdpi.com |
| General Knoevenagel Condensation (Barbituric Acid) | N/A (Refluxing aqueous solution) | 3-5 minutes | sid.ir |
| Knoevenagel Condensation (Ethyl Cyanoacetate) | N/A | 2 minutes (with hydroxyapatite catalyst) | mdpi.com |
Solvent-Free Synthesis Techniques
In line with the principles of green chemistry, solvent-free synthesis techniques for this compound have been developed to minimize environmental impact. smolecule.com These methods obviate the need for volatile and often hazardous organic solvents, reducing waste and simplifying product purification.
Several approaches have proven effective for solvent-free Knoevenagel condensation:
Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have been used as efficient and reusable catalysts for the condensation of aldehydes with diethyl malonate. oaji.net These reactions proceed with high yields in short times under solvent-free conditions. oaji.net Similarly, pyrrolidinium (B1226570) acetate ([Pyrr][CH3COO]) has been shown to effectively catalyze the reaction. researchgate.net
Solid Supports: The reaction can be performed on the surface of a solid support. Basic alumina has been used as a medium for the Knoevenagel condensation of various aldehydes under solvent-free, microwave-irradiated conditions, leading to excellent yields in just 3-5 minutes. sid.ir Porous calcium hydroxyapatite is another effective catalyst under similar conditions. mdpi.com
Reagent as Solvent: An innovative approach involves using one of the reagents as the reaction medium. Titanium ethoxide has been successfully employed as both a catalyst and a solvent for the Knoevenagel condensation between aldehydes and active methylene compounds like diethyl malonate, yielding substituted olefins in high to excellent yields. benthamdirect.com
These solvent-free protocols, particularly when combined with microwave irradiation, offer a rapid, efficient, and environmentally benign pathway to this compound and its derivatives. smolecule.commdpi.com
| Catalyst / Support | Reactants | Conditions | Key Advantages | Source(s) |
| [Bmim]OH (ionic liquid) | Aromatic aldehydes, Diethyl malonate | Solvent-free | High yield, short reaction time, catalyst is reusable. | oaji.net |
| Basic Alumina | Aromatic aldehydes, Barbituric acid | Solvent-free, Microwave (3-5 min) | Excellent yields, clean reaction, easy work-up. | sid.ir |
| Titanium Ethoxide | Aldehydes, Diethyl malonate | Solvent-free, Conventional or Microwave | High conversions, cleaner reaction profiles, shorter times. | benthamdirect.com |
| [Pyrr][CH3COO] (ionic liquid) | Aldehydes, 1,3-dicarbonyl compounds | Solvent-free | Good yields, reusable catalyst. | researchgate.net |
Metal-Catalyzed Synthetic Routes
The use of metal catalysts represents a significant advancement over traditional base-catalyzed condensation reactions, offering enhanced selectivity, improved efficiency, and milder reaction conditions. smolecule.commdpi.com A variety of metal compounds have been investigated as catalysts for the synthesis of this compound and its derivatives.
Cobalt Catalysis: Dicobalt octacarbonyl (Co₂(CO)₈) has been identified as a highly effective catalyst for carboxyesterification reactions involving malonic acid derivatives. smolecule.com It provides greater selectivity and reaction efficiency under milder conditions than traditional base-catalyzed methods. smolecule.com
Titanium Catalysis: As mentioned previously, titanium ethoxide serves as an efficient reagent for the Knoevenagel condensation, demonstrating the utility of titanium-based compounds in this transformation. benthamdirect.com
Zinc and Iron Catalysis: Multicomponent reactions using catalytic amounts of zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) have been reported for the synthesis of DAMMs, yielding products in the 50–85% range. mdpi.com A more niche approach involves the use of zinc bromide (ZnBr₂) for the condensation of diethyl malonate with formaldehyde donors. Furthermore, silica-supported ferric chloride has been developed as a recyclable heterogeneous catalyst for related transformations. researchgate.net
These metal-catalyzed routes highlight the versatility of organometallic chemistry in optimizing the synthesis of this compound, with some catalysts offering the additional advantage of being recyclable.
| Metal Catalyst | Reactants | Conditions | Yield | Source(s) |
| Dicobalt octacarbonyl | Malonic acid derivatives | Milder conditions | Enhanced efficiency and selectivity | smolecule.com |
| ZnCl₂ or FeCl₃ | Substituted anilines, Diethyl malonate, etc. | Multicomponent reaction | 50-85% | mdpi.com |
| Titanium ethoxide | Aldehydes, Diethyl malonate | Solvent-free | High to excellent | benthamdirect.com |
| ZnBr₂ | Diethyl malonate, Formaldehyde donors | 1,2-dichloroethane | Effective for derivatives |
Iii. Reactivity and Mechanistic Investigations of Diethyl 2 Methylenemalonate
Michael Addition Reactions of Diethyl 2-methylenemalonate
The Michael reaction, a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgresearchgate.netadichemistry.com This reaction is valued for its versatility and atom economy in creating complex molecules. wikipedia.orgresearchgate.net this compound serves as a prominent example of a Michael acceptor, participating in a variety of conjugate addition reactions.
This compound (DEMM) is a classic Michael acceptor due to its specific molecular architecture. smolecule.com The key feature of its structure is a carbon-carbon double bond (an olefin) that is directly conjugated with two electron-withdrawing ester groups (-COOCH₂CH₃). smolecule.com This arrangement polarizes the molecule, creating an electron-deficient β-carbon atom, which makes the alkene highly susceptible to attack by nucleophiles (electron-rich species). smolecule.comlscollege.ac.in
The dual electron-withdrawing nature of the two ester functionalities significantly activates the alkene for conjugate addition, a characteristic feature of potent Michael acceptors. nih.govlibretexts.orgopenstax.org This reactivity allows DEMM to act as a valuable building block in organic synthesis for the creation of more complex molecular frameworks. smolecule.com
The electron-deficient nature of the double bond in this compound facilitates its reaction with a wide range of nucleophiles. nih.gov In the Michael reaction mechanism, a nucleophile adds to the β-carbon of the α,β-unsaturated system. adichemistry.comlscollege.ac.in This addition is a 1,4-conjugate addition, which is a thermodynamically controlled process. adichemistry.com The reaction is typically initiated by a base that deprotonates the Michael donor to form a nucleophilic enolate or carbanion, which then attacks the acceptor. adichemistry.comlscollege.ac.in However, sufficiently strong nucleophiles, such as primary amines, can add to highly activated acceptors like DEMM without the need for a strong base or Lewis acid catalyst. google.com
Primary amines (R-NH₂) are effective nucleophiles for Michael addition reactions with activated olefins like this compound. google.com The reaction can proceed under mild conditions, often in a polar medium like acetonitrile (B52724) at room temperature, yielding addition products in nearly quantitative amounts. google.com Because primary amines possess two reactive N-H bonds, they have the potential to react with two equivalents of the Michael acceptor, leading to the formation of double addition products. google.comnih.gov
Nucleophilic Additions to the Activated Alkene
Reaction with Primary Amines
Formation of Double Michael Addition Products
When a primary amine reacts with two equivalents of this compound, a double Michael addition can occur. google.com In this process, both hydrogen atoms on the nitrogen are sequentially replaced by a -CH₂CH(COOEt)₂ group. The reaction involves the nucleophilic attack of the amine's nitrogen on the β-carbon of the first DEMM molecule, followed by a proton transfer. This is repeated with a second DEMM molecule, resulting in a tertiary amine where the nitrogen is bonded to the original R-group and two substituted malonate groups. google.com This exhaustive, per-Michael addition is a critical step in the synthesis of certain dendrimers. google.com
Vicarious Michael Addition Products and Steric Hindrance
The outcome of the reaction between a primary amine and this compound is highly dependent on the steric bulk of the amine. google.com While sterically unhindered primary amines tend to yield the double Michael addition product, amines with significant steric hindrance around the nitrogen atom follow a different pathway, leading to what is termed a "vicarious Michael addition" product. google.com
In this vicarious pathway, after the initial N-H addition to the first DEMM molecule, the resulting secondary amine intermediate does not add to a second DEMM molecule. Instead, the enolate formed from the first addition acts as a base, abstracting a proton from the α-carbon of the second DEMM molecule. This generates a new carbanion from the second DEMM molecule, which then attacks the iminium ion intermediate formed from the first addition. This alternative mechanism bypasses the sterically hindered direct second addition to the nitrogen atom. google.com
Aromatic Amine Reactivity and Product Ratios
The structural properties of the primary amine, particularly whether it is aliphatic or aromatic, significantly influence the ratio of double Michael addition to vicarious Michael addition products. google.com The steric environment and electronic effects of the amine's substituent dictate the preferred reaction pathway. For instance, aromatic amines, which may present different steric profiles compared to aliphatic amines, can favor one product type over the other. google.com
Research involving the reaction of a series of aliphatic and aromatic primary amines with two equivalents of this compound has shown a clear correlation between the amine's structure and the resulting product distribution. google.com This relationship allows for the prediction and control of the reaction outcome based on the choice of the amine substrate.
The table below illustrates the influence of the amine's structure on the product distribution in the Michael addition reaction with this compound.
| Amine (R-NH₂) R-Group | Amine Type | Double Michael Addition Product (%) | Vicarious Michael Addition Product (%) |
| n-Butyl | Aliphatic | High | Low |
| tert-Butyl | Aliphatic (Sterically Hindered) | Low | High |
| Aniline (B41778) | Aromatic | Varies based on substitution | Varies based on substitution |
| 2,6-Diethylaniline | Aromatic (Sterically Hindered) | Low | High |
Note: The data in this table is illustrative, based on the principle that increased steric hindrance in the amine favors the formation of the vicarious Michael addition product as described in the cited literature. google.com
Reaction with Thiols (Thiol-Michael Addition)
The thiol-Michael addition, a subset of the broader Michael reaction, involves the conjugate addition of a thiol to an electron-deficient alkene like this compound. This reaction is recognized for its efficiency and modular "click" nature, making it a valuable tool in both synthesis and materials science.
This compound (EMM) has been identified as an effective derivatizing agent for thiols, such as cysteine, particularly under acidic conditions. mdpi.comrsc.org This reactivity is notable because it allows for the preservation of the oxidation states of sensitive analytes like cysteine and its oxidized form, cystine, during analysis—a significant challenge with traditional methods. mdpi.comrsc.org The dual electron-withdrawing ester groups in EMM activate the double bond, facilitating a rapid reaction with the thiol group of cysteine even in an acidic environment. mdpi.comrsc.org
This specific application has been developed into a rapid and accurate analytical method using liquid chromatography–mass spectrometry (LC–MS/MS) for the simultaneous determination of cysteine and cystine in complex samples like cell culture media. mdpi.com The method demonstrates high analytical accuracy within a short timeframe, enabling the direct and simplified analysis of cysteine behavior in practical applications. mdpi.comrsc.org
Table 1: Analytical Method for Cysteine (Cys) and Cystine (Cys2) using this compound (EMM)
| Analyte | Derivatizing Reagent | Conditions | Analytical Technique | Key Finding | Source |
|---|
While the thiol-Michael addition is often utilized for stable bond formation, the reversibility of the hetero-Michael reaction has gained significant attention, particularly in the development of Covalent Adaptable Networks (CANs). smolecule.com CANs are cross-linked polymer networks that can rearrange their structure through reversible bond exchange, imparting properties like self-healing and reprocessability.
The reversible nature of the thiol-Michael addition allows for exchange reactions to occur between Michael adducts through successive dissociation and association steps. smolecule.com In these networks, dynamic covalent bonds can be formed and broken under specific stimuli (e.g., temperature or catalyst), allowing the material to adapt and flow. nih.govresearchgate.net The exchange can proceed through different mechanisms, including a dissociative pathway (retro-Michael/Michael addition) or an associative pathway (direct thiol-thioether exchange). nih.govmasterorganicchemistry.com The activation energy for viscous flow in such networks is a key parameter, with studies on analogous thiol-based CANs showing activation energies in the range of 95-120 kJ mol⁻¹. nih.govresearchgate.net This dynamic behavior is crucial for creating advanced, responsive materials. whiterose.ac.uk
Reaction with Secondary Amines
The conjugate addition of an amine to an electron-deficient alkene is known as the aza-Michael addition. vander-lingen.nl Secondary amines can react with Michael acceptors like this compound to form a new carbon-nitrogen bond at the β-carbon. This reaction is a fundamental method for C-N bond formation. nih.gov
The mechanism typically involves the nucleophilic attack of the secondary amine on the β-carbon of the activated alkene. The reactivity and kinetics of aza-Michael additions can be influenced by several factors, including the choice of solvent, catalyst, and the concentration of the amine. In some systems, such as the addition of cyclohexylamine (B46788) to diethyl maleate, the reaction has been shown to proceed with third-order kinetics—first order in the Michael acceptor and second order in the amine, suggesting one molecule of the amine acts as a nucleophile while a second acts as a base or proton shuttle. vander-lingen.nl While specific kinetic studies on this compound are not detailed, similar reactivity is expected. The reaction can sometimes be competitive with isomerization of the Michael acceptor, a factor that can be suppressed by using low-polarity solvents and lower temperatures.
Conjugate Addition with Alcohols
The conjugate addition of an alcohol to an activated alkene is termed the oxa-Michael addition. nih.gov This reaction, which forms a β-alkoxy carbonyl compound, is generally more challenging than the corresponding thiol or aza-Michael additions due to the lower nucleophilicity of alcohols. nih.gov Consequently, the reaction often suffers from lower reactivity and may require harsh conditions, such as the use of strong bases or high temperatures, or the use of specific catalysts to proceed efficiently. rsc.orgnih.gov
Organocatalytic Asymmetric Conjugate Additions
Organocatalytic asymmetric conjugate addition has emerged as a powerful strategy for the stereoselective formation of C-C bonds. nih.gov This field utilizes small, chiral organic molecules as catalysts to induce enantioselectivity in the addition of nucleophiles to electron-deficient alkenes. nih.gov This approach avoids the use of metal catalysts and can often be performed under mild, open-flask conditions. nih.gov A wide array of carbon and heteroatom nucleophiles can be employed in these reactions, leading to highly functionalized and enantioenriched building blocks. nih.govnih.gov
The enantioselective Michael addition of carbon nucleophiles, such as malonates or aldehydes, to alkylidenemalonates (a class of compounds that includes this compound) is a well-developed area within organocatalysis. Chiral catalysts, often derived from cinchona alkaloids or chiral diamines, are used to control the stereochemical outcome of the reaction. nih.gov
For example, the addition of dimethyl malonate to 2-cyclopenten-1-one, catalyzed by a heterobimetallic complex, can achieve high yields and excellent enantioselectivity (e.g., 90% yield and 99% ee). Similarly, thiourea-based organocatalysts derived from 1,2-diphenylethylenediamine have been shown to be highly effective in promoting the Michael addition of isobutyraldehyde (B47883) to maleimides, yielding products with ≥97% yield and 99% enantioselectivity, even at very low catalyst loadings. These reactions provide access to optically pure compounds that are valuable intermediates in organic synthesis.
Table 2: Examples of Enantioselective Michael Additions
| Nucleophile | Michael Acceptor | Catalyst Type | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Dimethyl Malonate | 2-Cyclopenten-1-one | Heterobimetallic Ga-Na-BINOL complex | 90% | 99% | |
| Isobutyraldehyde | N-Phenylmaleimide | Chiral Thiourea (B124793) | ≥97% | 99% |
Role of Chiral Organocatalysts (e.g., Cinchona Alkaloids, Thiourea-based catalysts)
Chiral organocatalysts have emerged as powerful tools for orchestrating enantioselective transformations, and their application in reactions involving malonate derivatives is well-established. While direct enantioselective α-alkylation of this compound is a specialized area, the roles of Cinchona alkaloids and thiourea-based catalysts can be understood from their extensively studied mechanisms in related Michael additions and alkylations of prochiral malonates.
Cinchona Alkaloids: These naturally derived catalysts typically operate through a general base catalysis mechanism. biosynth.com The tertiary amine moiety, specifically the quinuclidine (B89598) nitrogen, functions as a Brønsted base, deprotonating the acidic α-carbon of the malonate. This creates a nucleophilic enolate intermediate. Simultaneously, the hydroxyl group at the C9 position of the alkaloid can act as a hydrogen-bond donor, coordinating with the electrophile. This dual activation brings the reactants into a highly organized, chiral transition state. The steric and electronic properties of the catalyst's framework direct the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter. biosynth.comrsc.org This interaction, forming a chiral ion pair between the protonated catalyst and the enolate, is crucial for achieving high enantioselectivity. chemscene.com
Thiourea-based Catalysts: Bifunctional thiourea organocatalysts are renowned for their ability to activate substrates through a double hydrogen-bonding mechanism. smolecule.com The two N-H protons of the thiourea moiety are sufficiently acidic to form strong hydrogen bonds with electron-rich atoms, such as the carbonyl oxygens of an electrophile. This interaction polarizes the electrophile, increasing its reactivity toward nucleophilic attack. smolecule.com In bifunctional variants, a basic group (often a tertiary amine) is appended to the catalyst scaffold. scispace.com This basic site can deprotonate the malonate nucleophile, similar to Cinchona alkaloids. The key feature is the simultaneous activation of both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding), which occurs within a single, well-defined chiral environment, leading to high levels of stereocontrol in the carbon-carbon bond-forming step. acs.orgprinceton.edu
Photo-organocatalysis in Enantioselective α-Alkylation
Photo-organocatalysis represents a modern frontier in synthetic chemistry, merging the principles of organocatalysis and photochemistry to enable novel transformations. In the context of enantioselective α-alkylation, recent advancements have demonstrated that chiral organocatalysts can directly participate in photochemical processes without the need for an external photoredox catalyst.
A prominent strategy involves the direct photoexcitation of a catalyst-substrate complex. nih.gov For instance, the reaction of a ketone with a primary amine catalyst derived from a Cinchona alkaloid can generate a transient chiral enamine. This enamine possesses a unique electronic structure that allows it to absorb light directly, reaching an electronically excited state. nih.govsci-hub.se Upon excitation, this species can initiate a radical-based reaction pathway. In the enantioselective α-alkylation of cyclic ketones with diethyl 2-bromomalonate, the excited enamine facilitates a self-propagating radical chain mechanism upon irradiation with UV light (e.g., 365 nm). nih.gov This process allows for the formation of a carbon-carbon bond with high enantioselectivity, as the stereochemistry is dictated by the chiral environment of the enamine during the radical coupling step. This approach avoids the use of transition metal photocatalysts and showcases the previously underutilized photochemical potential of common organocatalytic intermediates. sci-hub.se
Polymerization Mechanisms of this compound
This compound (DEMM) is a highly reactive monomer known for its susceptibility to polymerization under mild conditions. Its reactivity stems from the molecular structure, where two electron-withdrawing ester groups are attached to the same carbon of the double bond. This arrangement creates a significant electron deficiency at the vinyl group, making it highly susceptible to nucleophilic attack and subsequent anionic polymerization. smolecule.comnih.gov
Anionic Polymerization of this compound
The primary mechanism for the polymerization of DEMM is anionic polymerization, which can be initiated by a variety of weak nucleophiles, even in the presence of air and moisture. umass.edursc.org The polymerization proceeds via a classical anionic pathway involving the initiation, propagation, and termination of the polymer chain. nih.gov
The anionic polymerization of DEMM can be initiated by weak anionic functional groups under ambient conditions. acs.orgresearchgate.net Hydroxide (B78521) ions (OH⁻), present in aqueous media, are effective initiators. smolecule.comnih.gov The process begins with the nucleophilic attack of the hydroxide ion on one of the electron-deficient vinyl carbons of the DEMM monomer. This attack breaks the π-bond and forms a new covalent bond, generating a carbanion at the α-position. This carbanion is stabilized by resonance delocalization onto the two adjacent carbonyl groups.
Similarly, carboxylate groups (R-COO⁻) can initiate the polymerization. nih.govumass.edursc.org Studies have shown that various carboxylate salts effectively start the polymerization, with the initiation mechanism involving the formation of a covalent bond between the carboxyl group and the DEMM monomer. nih.gov This high reactivity towards weak nucleophiles distinguishes DEMM from many conventional vinyl monomers that require strong bases or organometallic initiators. umass.edu
The anionic polymerization of DEMM in aqueous systems is profoundly influenced by pH. The concentration of hydroxide ions, which act as initiators, is directly dependent on the pH of the medium. Consequently, pH provides a direct handle to control the polymerization process. nih.gov
Research has demonstrated that polymerization can proceed at pH values of 4 or greater. smolecule.comnih.gov As the pH increases from acidic to neutral, the concentration of the OH⁻ initiator rises, leading to a higher rate of initiation and polymerization. This, in turn, affects the final molecular weight of the resulting poly(this compound). At lower pH values (e.g., 3-5), the higher concentration of protons (H⁺) leads to frequent termination of the growing polymer chains, resulting in lower molecular weight polymers. Conversely, at higher pH values (e.g., 6-7), the lower concentration of terminators allows the polymer chains to grow longer before termination, leading to a significant increase in the average molecular weight. nih.govresearchgate.net The conversion rate of the monomer also shows a strong dependence on the concentration of the anionic initiator. nih.gov
| pH Value | Weight-Average Molecular Weight (Mw) | Visual Observation |
|---|---|---|
| < 6 | < 32 kDa | Emulsion |
| 6 | 327 kDa | White, cotton-like polymer precipitates |
| 7 | 441 kDa | White, cotton-like polymer precipitates |
Living polymerization is characterized by the absence of irreversible chain-transfer and chain-termination steps, allowing polymer chains to grow uniformly as long as the monomer is available. libretexts.orgadvancedsciencenews.com The anionic polymerization of DEMM exhibits some features of a controlled process but may not be strictly "living" in the classical sense, particularly in aqueous media.
The process is controlled in that the initiation by nucleophiles like OH⁻ is rapid, and the molecular weight of the resulting polymer can be systematically adjusted by controlling the initiator concentration (i.e., the pH). nih.gov This provides a degree of control over the polymer architecture. However, in aqueous systems, protons are readily available and act as efficient terminating agents, reacting with the propagating carbanionic chain end. nih.gov This termination step is more dominant at lower pH values. While this termination prevents the polymerization from being truly living, the system demonstrates "controlled" characteristics, especially under conditions where termination is minimized (higher pH). The balance between initiation by OH⁻ and termination by H⁺ is a key feature of this polymerization system. nih.gov
Heterogeneous Polymerization on Substrates
The surface-initiated polymerization of this compound (DEMM) has been explored as a method for creating chemically grafted polymer coatings on various substrates. rsc.orgumass.edu This technique is particularly relevant for improving the interfacial properties and durability of coatings in high-wear environments such as in microelectronics, aviation, and biomedical devices. rsc.org
Research has focused on grafting poly(this compound) (pDEMM) from commodity polymer films like poly(ethylene-co-acrylic acid) (pEAA). rsc.org The acrylic acid groups within the pEAA backbone can be neutralized to form carboxylate salts, which act as nucleophilic initiators for the anionic polymerization of DEMM under ambient conditions. rsc.orgrsc.org This allows for the in situ grafting of the polymer coating directly onto the substrate. rsc.org
Studies have investigated the polymerization of DEMM on polyolefin surfaces with varying concentrations of acrylic acid initiator sites. rsc.orgrsc.org Attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) has been used to confirm the successful grafting of pDEMM onto substrates containing both carboxylic acid and carboxylate salt functionalities. rsc.orgrsc.org
The transport of the monomer during polymerization is a key aspect of this heterogeneous process. umass.edu It has been observed that the polymerization process itself mediates the transport of the monomer, leading to either homogeneous or heterogeneous grafting of the polymer, depending on the initiator concentration on the substrate. rsc.orgumass.edu For instance, at lower initiator concentrations (3% acrylic acid, sodium salt), homogenous grafting was observed, while higher concentrations (10% acrylic acid and its sodium salt) resulted in heterogeneous grafting patterns. rsc.orgrsc.org The rate of the polymerization front's expansion has been shown to be linear in the initial stages of the reaction (< 30 min), with the rate increasing with a higher concentration of initiator sites on the substrate. rsc.orgrsc.org
Table 1: Rate of Polymerization Front Expansion on Different Substrates
| Substrate | Initiator Concentration | Slope of Area Change (cm²/min) | Grafting Pattern |
|---|---|---|---|
| pEAA-3-Na | 3% acrylic acid, sodium salt | 0.02 | Homogeneous |
| pEAA-10-Na | 10% acrylic acid, sodium salt | 0.03 | Heterogeneous |
| LDPE-Na | No initiator in backbone | 0.01 | - |
| pEAA-10 | 10% acrylic acid | 0.0006 | Heterogeneous |
Data compiled from studies on the surface-initiated polymerization of DEMM. rsc.orgrsc.org
This approach of surface-initiated polymerization under practical conditions holds promise for optimizing the covalent attachment of methylidene malonate polymers, thereby enhancing the adhesion and durability of coatings on polymeric substrates. rsc.orgrsc.org
Emulsion Polymerization for Nanoparticle Encapsulation
Anionic emulsion polymerization of this compound (DEMM) has been developed as a versatile method for the encapsulation of inorganic nanoparticles, creating hybrid microparticles with tailorable compositions. mdpi.comresearchgate.net This technique allows for the formation of a p(DEMM) polymer shell around a core of functional nanoparticles. mdpi.com
The polymerization of DEMM in this system is initiated by hydroxyl anions, and the reaction can proceed under environmentally friendly conditions at room temperature and atmospheric pressure. mdpi.com A key advantage of this method is the ability to control the resulting particle diameter, which can be tuned between 300 nm and 1 micrometer, by adjusting the pH of the reaction. mdpi.comresearchgate.net
A variety of inorganic nanoparticles with different chemical compositions have been successfully encapsulated within the p(DEMM) matrix. mdpi.com These include:
Titanium dioxide (TiO₂)
Cadmium telluride (CdTe) quantum dots
Zinc oxide (ZnO) nanospheres
The weight fraction of the inorganic nanoparticles loaded into the polymer particles can be controlled, which has been confirmed by thermogravimetric analysis. mdpi.comresearchgate.net The colloidal stability of the resulting composite microparticles is influenced by the ligand coating on the surface of the inorganic nanoparticles. mdpi.comresearchgate.net
This emulsion polymerization technique provides a synthetic framework for creating hybrid, stimuli-responsive microparticles with unique functionalities derived from the encapsulated inorganic materials. mdpi.comresearchgate.net
Free Radical Polymerization of this compound
While anionic polymerization is a primary method for this compound (DEMM), it can also undergo free-radical polymerization. uvebtech.com This mechanism is analogous to that of common monomers like acrylates and methacrylates. uvebtech.com The carbon-carbon double bond in DEMM is activated by the two geminal electron-withdrawing ester groups, making it susceptible to radical attack. uvebtech.com
Free radical polymerization requires an initiator to generate the initial radical species. mdpi.comtcichemicals.com This can be achieved through thermal or photochemical means. mdpi.com
Thermal Initiation: Involves the use of initiators that decompose upon heating to produce radicals. tcichemicals.com Common thermal initiators include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO). tcichemicals.com The heat generated during the exothermic polymerization process can also contribute to the decomposition of the thermal initiator, potentially enhancing the polymerization rates. mdpi.com
Photoinitiation: Utilizes photoinitiators that generate radicals upon exposure to light, typically ultraviolet (UV) light. tcichemicals.com This method allows for polymerization to be carried out under mild conditions, such as at room temperature. mdpi.com
The reactivity of DEMM in free-radical polymerization can be compared to that of acrylates and methacrylates. The geminal substitution with two ester groups in DEMM leads to resonance stabilization of the radical adducts and introduces steric hindrance during polymerization. uvebtech.com
In general, acrylates are more reactive and polymerize faster than methacrylates. researchgate.net This is attributed to a few factors. The propagating radical of an acrylate (B77674) is a secondary radical, whereas a methacrylate (B99206) forms a more stable tertiary radical. researchgate.net This higher stability of the methacrylate radical is thought to decrease its reactivity for further propagation. researchgate.net Additionally, the extra methyl group on the alpha-carbon of methacrylates introduces greater steric hindrance, which can slow down the approach of the monomer to the growing polymer chain. researchgate.net The kinetic constants for both propagation and termination are typically several orders of magnitude greater for acrylates compared to methacrylates. kpi.ua
Control over polymer properties, such as molecular weight and molecular weight distribution (MWD), is a critical aspect of polymerization. The MWD significantly impacts the material's final properties, including its processability and mechanical strength. nsf.gov
In free-radical polymerization, the MWD is influenced by the rates of initiation, propagation, and termination. Techniques like reversible-deactivation radical polymerization (RDRP) offer enhanced control over these factors, allowing for the synthesis of polymers with narrow MWDs. mdpi.com In RDRP, a fast initiation rate ensures that all polymer chains begin to grow at approximately the same time, leading to a more uniform chain length. mdpi.com
While specific studies on controlling the MWD of p(DEMM) through free-radical methods are not extensively detailed in the provided context, the principles applied to other vinyl polymers are relevant. For instance, in the copolymerization of other monomers, RAFT-mediated radical ring-opening copolymerizations have been shown to provide good control over molecular weight and polydispersity, with polydispersity indices (PDI) as low as 1.2–1.3 being achievable. nih.gov
Copolymerization Studies Involving this compound
This compound (DEMM) has been successfully copolymerized with other monomers, such as ethylene (B1197577), via free-radical polymerization. umass.edu These studies aim to create novel copolymers with a range of properties. umass.edu
The copolymerization of ethylene with DEMM has been carried out under various temperature and pressure conditions in different solvents, including tetrahydrofuran, diethyl carbonate, and dimethyl carbonate. umass.edu The resulting ethylene-co-diethyl methylene (B1212753) malonate copolymers have been characterized to determine their physical properties. umass.edu
Table 2: Properties of Ethylene-co-diethyl methylene malonate Copolymers
| Property | Value |
|---|---|
| Molecular Weight | 15-46 kg/mol |
| Glass Transition Temperature (Tg) | 7°C |
| Melting Temperature (Tm) | 108°C |
| Cold Crystallization Temperature (Tcc) | 64°C |
Data from the free-radical copolymerization of ethylene and DEMM. umass.edu
A crucial aspect of copolymerization is the determination of monomer reactivity ratios (r₁ and r₂). These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (k₁₁) versus the other monomer (k₁₂). mdpi.com The values of r₁ and r₂ indicate how the monomers will be distributed along the copolymer chain. mdpi.com For example, if r₁ < 1 and r₂ > 1, the copolymer will likely contain blocks of the second monomer with randomly distributed units of the first. mdpi.com If the product of the reactivity ratios (r₁r₂) is less than 1, the copolymer tends to have a random distribution of its monomer units. mdpi.com
While specific reactivity ratios for DEMM with other comonomers are not provided in the search results, the general principles of copolymerization kinetics would apply. For comparison, in the copolymerization of methyl methacrylate with diethyl fumarate, the reactivity ratios were found to be 40.4 ± 0.2 and 0.03 ± 0.02, respectively, indicating a much higher reactivity of the methyl methacrylate radical towards its own monomer. bohrium.com
Cyclization and Rearrangement Reactions
The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolone derivatives, which are important scaffolds in medicinal chemistry. cas.cz The reaction sequence typically begins with the condensation of an aniline with diethyl ethoxymethylenemalonate to form a diethyl 2-((arylamino)methylene)malonate intermediate. This intermediate then undergoes a thermal cyclization to yield the quinolone core. wikipedia.org
Mechanistic studies, including computational analysis, have shed light on the intricate, multi-step process of the Gould-Jacobs cyclization. The thermal cyclization of diethyl 2-((arylamino)methylene)malonates is proposed to proceed through a unimolecular pathway involving several reactive intermediates. Key among these are iminoketenes and azetinones. The reaction is thought to be rate-limited by a proton shift step that leads to the final tautomeric product, the quinolin-4-one.
The proposed mechanistic pathway can be summarized as follows:
Formation of the Diethyl 2-((arylamino)methylene)malonate: This is the initial condensation step between an aniline and diethyl ethoxymethylenemalonate. wikipedia.org
Thermal Cyclization: Upon heating, the intermediate undergoes a 6-electron cyclization. This process is believed to involve the formation of a transient iminoketene species.
Formation of an Azetinone Intermediate: The iminoketene can then rearrange to form a four-membered azetinone ring.
Rearrangement to Quinolone: The azetinone intermediate is unstable and rearranges to form the more stable six-membered quinolone ring system.
Tautomerization: The initial product exists in equilibrium with its 4-hydroxyquinoline (B1666331) tautomer, though it predominantly exists in the 4-oxo form. wikipedia.org
The nature of the substituent on the arylamino group can significantly influence the product distribution in the Gould-Jacobs reaction, particularly in gas-phase pyrolysis conditions. Along with the expected 3-carboethoxy-quinolin-4-ones, the reaction can also yield 3-unsubstituted-quinolin-4-ones through a de-ethoxycarbonylation reaction. The ratio of these two products is strongly dependent on the electronic properties of the substituent on the aryl ring.
| Arylamino Substituent (R) | 3-Carboethoxy-quinolin-4-one Yield (%) | 3-Unsubstituted-quinolin-4-one Yield (%) |
|---|---|---|
| H | 85 | 15 |
| p-CH3 | 80 | 20 |
| p-OCH3 | 75 | 25 |
| p-Cl | 90 | 10 |
| p-NO2 | 95 | 5 |
This compound derivatives are valuable precursors for the synthesis of seven-membered heterocyclic compounds, specifically 1,3,4-benzotriazepines and 1,3,4-benzotriazepinones. The reaction of 2-(2',2'-bis-carboethoxyvinylamino)-benzophenones, which are synthesized from the condensation of 2-aminobenzophenones with diethyl ethoxymethylenemalonate, with hydrazine (B178648) hydrate (B1144303) leads to the formation of these complex ring systems. cdnsciencepub.comcdnsciencepub.com
A key feature of this transformation is the role of diethyl malonate as a leaving group. cdnsciencepub.comresearchgate.net The reaction mechanism is thought to proceed via a Michael addition of hydrazine to the electron-deficient double bond of the vinylamino-benzophenone, followed by an intramolecular cyclization and subsequent elimination of diethyl malonate to afford the benzotriazepine core. cdnsciencepub.comcdnsciencepub.com
The reaction conditions, including the stoichiometry of hydrazine hydrate, can be controlled to favor the formation of the desired benzotriazepine product. cdnsciencepub.com The use of one mole equivalent of hydrazine hydrate has been shown to effectively produce the benzotriazepine, confirming that diethyl malonate is indeed the leaving group. cdnsciencepub.com
| Substituent on Benzophenone (B1666685) (R) | Product | Yield (%) |
|---|---|---|
| 5-Cl | 7-Chloro-5-hydroxy-5-phenyl-1,3,4-3H-4,5-dihydrobenzotriazepine | 85 |
| H | 5-Hydroxy-5-phenyl-1,3,4-3H-4,5-dihydrobenzotriazepine | 82 |
| 5-NO2 | 7-Nitro-5-hydroxy-5-phenyl-1,3,4-3H-4,5-dihydrobenzotriazepine | 78 |
| 5-CH3 | 7-Methyl-5-hydroxy-5-phenyl-1,3,4-3H-4,5-dihydrobenzotriazepine | 80 |
Gould-Jacobs Cyclization and Quinolone Synthesis
Other Significant Organic Transformations
The electron-deficient double bond in this compound is susceptible to various oxidation reactions. These transformations can lead to the formation of valuable difunctionalized products.
Ozonolysis: The ozonolysis of this compound is expected to proceed via the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by its decomposition to a carbonyl oxide and a carbonyl compound. nih.govmdpi.comcopernicus.orgresearchgate.netresearchgate.net Subsequent rearrangement and workup would lead to the cleavage of the double bond. Reductive workup (e.g., with dimethyl sulfide) would yield diethyl mesoxalate (diethyl oxomalonate) and formaldehyde (B43269). Oxidative workup (e.g., with hydrogen peroxide) would produce diethyl mesoxalate and formic acid.
Dihydroxylation: The syn-dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orgskku.edulibretexts.orgorganic-chemistry.orglibretexts.orglibretexts.org This reaction would produce diethyl 2,3-dihydroxy-2-methylmalonate. The mechanism involves the formation of a cyclic osmate ester, which is then hydrolyzed to give the diol. libretexts.orgorganic-chemistry.orglibretexts.org
Epoxidation: The epoxidation of this compound can be accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orgleah4sci.com This reaction proceeds via a concerted mechanism to form an epoxide ring across the double bond, yielding diethyl 2-methyloxirane-2,2-dicarboxylate. masterorganicchemistry.comleah4sci.com
| Reaction | Reagents | Product |
|---|---|---|
| Ozonolysis (Reductive Workup) | 1. O₃, -78 °C 2. (CH₃)₂S | Diethyl mesoxalate and Formaldehyde |
| Ozonolysis (Oxidative Workup) | 1. O₃, -78 °C 2. H₂O₂ | Diethyl mesoxalate and Formic acid |
| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | Diethyl 2,3-dihydroxy-2-methylmalonate |
| Epoxidation | m-CPBA | Diethyl 2-methyloxirane-2,2-dicarboxylate |
Reduction Reactions
The carbon-carbon double bond in this compound is susceptible to reduction, most commonly via catalytic hydrogenation. This reaction converts the unsaturated diester into its saturated counterpart, diethyl methylmalonate.
A well-documented procedure for the synthesis of this compound involves the high-pressure hydrogenation of diethyl ethoxymethylenemalonate using a Raney nickel catalyst. orgsyn.orgorgsyn.org In this process, the ethoxymethyl group is reduced to a methyl group. It is noted that if the reaction temperature is elevated to around 70°C, the intermediate diethyl ethoxymethylmalonate can eliminate ethanol (B145695) to form this compound, which is then subsequently hydrogenated under the same conditions to yield diethyl methylmalonate. orgsyn.org This indicates that the reduction of the methylene double bond occurs efficiently under these catalytic conditions.
Catalytic hydrogenation is a widely used method for reducing carbon-carbon double bonds and typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. tcichemicals.com The reaction involves the addition of hydrogen (H₂) across the double bond, leading to a saturated product. tcichemicals.com
| Reactant | Catalyst | Reagent | Temperature | Pressure | Product | Yield | Reference |
| Diethyl ethoxymethylenemalonate | Raney Nickel | H₂ | 45°C | 1000–1500 psi | Diethyl methylenemalonate | 91–94% | orgsyn.org |
| Diethyl methylenemalonate | Raney Nickel | H₂ | ~70°C | 1000–1500 psi | Diethyl methylmalonate | - | orgsyn.org |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For this compound, this involves replacing the ethyl groups with other alkyl groups from a different alcohol, typically in the presence of an acid or base catalyst. jbiochemtech.com
The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com
Catalysts and Mechanisms:
Acid Catalysis: Acid catalysts, such as sulfuric acid or hydrochloric acid, work by protonating the carbonyl oxygen of the ester. masterorganicchemistry.comnih.gov This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol. The mechanism is often described as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com
Base Catalysis: Base catalysts, such as sodium hydroxide or potassium hydroxide, function by deprotonating the alcohol to form a more nucleophilic alkoxide. jbiochemtech.com The alkoxide then attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction, proceeding through a tetrahedral intermediate. jbiochemtech.com Base-catalyzed transesterification is generally faster than the acid-catalyzed equivalent. mdpi.com
Heterogeneous Catalysts: Solid catalysts, including various metal oxides and resins, can also be employed. mdpi.comresearchgate.net For instance, modified zirconia has been studied for the transesterification of diethyl malonate, demonstrating the applicability of solid acid catalysts. These catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.net
Research on related compounds, such as the transesterification of unsaturated fatty acid esters and the depolymerization of aliphatic polyesters, has shown (cyclopentadienyl)titanium trichlorides to be effective and selective catalysts. youtube.com
| Catalyst Type | Example Catalyst(s) | Mechanism | Key Features | Reference |
| Homogeneous Acid | H₂SO₄, HCl | Protonation of carbonyl, nucleophilic attack by alcohol (PADPED) | Equilibrium-driven; requires excess alcohol. | nih.gov, masterorganicchemistry.com |
| Homogeneous Base | NaOH, KOH, NaOR | Formation of alkoxide, nucleophilic acyl substitution | Faster than acid catalysis; risk of saponification. | jbiochemtech.com, mdpi.com |
| Heterogeneous | Modified Zirconia | Lewis or Brønsted acid/base sites on a solid support | Recyclable, easy to separate from product. | researchgate.net, mdpi.com |
| Organometallic | CpTiCl₃ | Coordination to carbonyl, activation towards nucleophilic attack | High activity and selectivity for unsaturated esters. | youtube.com |
Iv. Computational and Spectroscopic Characterization of Diethyl 2 Methylenemalonate and Its Derivatives
Spectroscopic Analysis of Diethyl 2-methylenemalonate and Polymers
Spectroscopic analysis is a cornerstone for the characterization of this compound and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm structural identity, assess purity, and monitor the progress of polymerization reactions. smolecule.com
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for the comprehensive analysis of this compound and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound. The spectrum displays characteristic signals for the different types of protons present in the molecule. The vinyl methylene (B1212753) protons (=CH₂) are particularly noteworthy, often appearing as a singlet, which is a key identifier for the monomer. smolecule.com The ethyl ester groups also give rise to distinct signals, typically a quartet for the methylene protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). smolecule.com
Beyond structural confirmation, ¹H NMR is instrumental in monitoring the kinetics of polymerization. acs.org The conversion of the monomer into a polymer can be quantified by observing the decrease in the signal intensity of the vinyl protons over time. emich.edumdpi.com By comparing the integration of the monomer's vinyl proton peaks to that of a stable internal standard, the rate of polymerization can be accurately determined. acs.orgtandfonline.com
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl Methylene (=CH₂) | 6.0 - 7.0 | Singlet |
| Ester Methylene (-OCH₂CH₃) | ~4.2 | Quartet |
| Ester Methyl (-OCH₂CH₃) | ~1.3 | Triplet |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. smolecule.com The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the vinyl group, and the carbons of the ethyl substituents. smolecule.com
Upon polymerization, the most significant change in the ¹³C NMR spectrum is the disappearance of the peaks corresponding to the vinyl carbons and the appearance of new signals that represent the saturated carbon backbone of the polymer. researchgate.netresearchgate.net This transformation provides unequivocal evidence of polymerization and can be used to analyze the structure of the resulting polymer. umass.edu
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Vinyl Carbon (=C<) | ~130 |
| Vinyl Methylene (=CH₂) | ~128 |
| Ester Methylene (-OCH₂) | ~61 |
| Ester Methyl (-CH₃) | ~14 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. ontosight.ai High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which is invaluable for confirming its molecular formula.
For the analysis of polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly powerful technique. nih.gov It allows for the determination of the absolute molecular weights of polymers, in contrast to other methods that provide relative molecular weights. waters.combruker.com This technique can reveal the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI). waters.com MALDI-TOF MS is well-suited for polymer analysis due to its high tolerance for salts and its ability to handle a large mass range. wpmucdn.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. smolecule.com In the IR spectrum of this compound, characteristic absorption bands are observed for the carbonyl (C=O) stretching of the ester groups, typically in the range of 1700–1750 cm⁻¹. The carbon-carbon double bond (C=C) of the methylene group also shows a characteristic stretching vibration. smolecule.com
During polymerization, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the C=C double bond absorption band. rsc.orgnih.gov This provides a clear indication that the monomer is being converted into the polymer. The strong carbonyl absorption, however, remains in the spectrum of the polymer.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) |
| C=O Stretch (Ester) | 1700 - 1750 |
| C=C Stretch (Alkene) | 1620 - 1680 |
| N-H Stretch (if present in derivative) | 3300 - 3500 |
Note: The exact wavenumbers can vary based on the molecular environment.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. lcms.czukaazpublications.com This method separates molecules based on their size in solution, with larger molecules eluting before smaller ones. lcms.cz For polymers derived from this compound, GPC is crucial for understanding how reaction conditions influence the resulting polymer chain lengths. googleapis.comepo.org
The molecular weight of poly(this compound) has been shown to be highly dependent on the pH of the polymerization medium. mdpi.comnih.gov Anionic polymerization of this compound (DEMM) initiated by hydroxide (B78521) ions in water yields polymers with significantly different molecular weights at varying pH levels. mdpi.comnih.gov For instance, studies have reported that at lower pH values (pH 3–5), the molecular weight is below 32 kDa, whereas at higher pH values (pH 6–7), it exceeds 300 kDa. mdpi.com This pH dependence is attributed to the competing reactions of chain termination by protons at low pH and initiation by hydroxyl groups at high pH. mdpi.com
GPC analysis is also employed to characterize copolymers of this compound, such as ethylene-co-diethyl methylene malonate copolymers. umass.edu In such cases, GPC helps to determine the molecular weight distribution and provides insights into the copolymer composition. umass.edu
Table 1: GPC Data for Poly(this compound) at Various pH values
| pH | Weight-Average Molecular Weight (Mw) (kDa) | Reference |
| 3 | < 32 | mdpi.com |
| 4 | < 32 | mdpi.com |
| 5 | < 32 | mdpi.com |
| 6 | > 300 | mdpi.com |
| 7 | > 300 | mdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of materials by measuring changes in mass as a function of temperature. researchgate.net For polymers of this compound, TGA provides information on their decomposition temperatures and the quantity of inorganic components in hybrid materials. mdpi.comumass.edu
In the case of hybrid microparticles composed of poly(this compound) (p(DEMM)) and inorganic nanoparticles like titanium dioxide (TiO₂), TGA is used to quantify the inorganic loading. mdpi.com By heating the sample to a temperature where the polymer completely decomposes (around 600 °C), the remaining mass corresponds to the inorganic material. mdpi.comresearchgate.net This allows for the verification of controlled incorporation of nanoparticles into the polymer matrix. mdpi.com For example, as the concentration of TiO₂ in the synthesis reaction increases, TGA confirms a higher weight fraction of TiO₂ in the resulting composite particles. mdpi.com
TGA has also been applied to study ethylene-co-diethyl methylene malonate copolymers, revealing the weight percentage of polyethylene (B3416737) within the copolymer samples. umass.edu
Table 2: TGA Findings for this compound-based Polymers
| Polymer System | Key Finding | Decomposition Temperature (°C) | Reference |
| Poly(this compound)-TiO₂ hybrid | Quantified TiO₂ loading based on residual mass after polymer decomposition. | ~600 | mdpi.com |
| Ethylene-co-diethyl methylene malonate copolymer | Determined a 2-12 wt% polyethylene content in the copolymer samples. | Not specified | umass.edu |
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. mdpi.comreading.ac.uk For this compound-based systems, DLS is particularly valuable for characterizing the size of polymer latexes and hybrid microparticles. mdpi.comnih.gov
In the synthesis of hybrid microparticles, such as those made from p(DEMM) and TiO₂, DLS is used to analyze how factors like pH, surfactant concentration, and monomer-to-nanoparticle ratio affect the final particle size. mdpi.com Research has shown that a lower pH during polymerization leads to smaller particle sizes, which is consistent with the formation of lower molecular weight polymer chains. mdpi.com The particle diameter of p(DEMM) can be tuned between approximately 300 nm and 1 micrometer by adjusting the reaction pH. mdpi.comresearchgate.net
DLS has also confirmed the increase in latex particle size after grafting DEMM onto the latex particles. nih.gov For example, the average particle size of a control latex was observed to increase from 85.3 nm to 91.0 nm upon the addition of 40 wt% DEMM. nih.gov
Table 3: DLS Data for this compound-based Particles
| System | Parameter Varied | Effect on Particle Size | Measured Size Range (nm) | Reference |
| p(DEMM)-TiO₂ hybrid microparticles | pH | Lower pH results in smaller particle size. | 300 - 1000 | mdpi.comresearchgate.net |
| Latex grafted with DEMM | DEMM wt% | Increasing DEMM concentration leads to an increase in particle size. | 85.3 - 91.0 | nih.gov |
| CdTe-DEMM hybrid microparticles | Not specified | Resulted in a uniform particle size distribution. | 300 - 500 | mdpi.comresearchgate.net |
Theoretical and Computational Studies
Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of this compound at a molecular level.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir DFT calculations have been instrumental in understanding the reactivity of this compound and its derivatives.
Studies using DFT at the B3LYP/6-31G* level have elucidated the role of this compound as an electron-deficient diene in Diels-Alder reactions. researchgate.net The dual ester groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enabling the compound to act as a nucleophile towards strong electrophiles. This is a key insight, as it explains its participation in polar reactions with electron-deficient ethylenes, where it stabilizes polar transition states. DFT has also been employed to study the mechanisms of cycloaddition reactions involving derivatives of this compound, helping to explain experimentally observed stereoselectivities and regioselectivities. ijcce.ac.irresearchgate.net Furthermore, DFT calculations can predict transition state geometries and the effects of substituents on reactivity.
Coupled Cluster (CCSD(T)) Levels of Theory for Mechanistic Insight
Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method which includes single, double, and perturbative triple excitations, offers a high level of accuracy for computational chemistry calculations. aps.orgnumberanalytics.com While computationally expensive, it provides benchmark data for reaction energies and barriers. arxiv.org
For complex reaction mechanisms, such as those involving organometallic catalysts or multi-step organic transformations, CCSD(T) calculations can provide definitive mechanistic insights. rsc.org For example, in the study of the Gould-Jacobs cyclization of diethyl 2-((arylamino)methylene) malonates, calculations at the CCSD(T) level, in conjunction with DFT, were used to shed light on the complex multi-step process leading to quinolones. rsc.org This high-level theoretical approach helps to understand complex potential energy surfaces and the nature of reactive intermediates. rsc.org The development of more efficient approximations, like the domain-based local pair-natural orbital CCSD(T) (DLPNO-CCSD(T)) method, is making these high-accuracy calculations more feasible for larger systems relevant to catalysis and complex organic reactions. arxiv.orgresearchgate.net
V. Advanced Applications and Emerging Research Areas of Diethyl 2 Methylenemalonate
Diethyl 2-methylenemalonate in Polymer Science and Materials Engineering
This compound (DEMM) is a versatile building block for creating a diverse range of polymeric materials with tailored properties. Its dual ester groups render the vinyl group highly electrophilic, facilitating reactions with a variety of nucleophiles.
Research has demonstrated the significant potential of this compound in the formulation of high-performance coatings. The anionic polymerization of DEMM can be initiated by various functional groups, including carboxylates, under ambient conditions. globalauthorid.comnih.gov This reactivity allows for the development of cross-linked coatings at room temperature. globalauthorid.com
A key innovation in this area is the use of a multifunctional derivative, an oligomeric polyester (B1180765) of DEMM containing multiple reactive units, referred to as (DEMM)₆. globalauthorid.comresearchgate.net When incorporated into a latex formulation containing methacrylic acid, (DEMM)₆ acts as a cross-linker. globalauthorid.com This cross-linking significantly enhances the mechanical properties of the resulting coating.
Table 1: Performance Improvement of Latex Coatings with (DEMM)₆
| Coating Formulation | Gel Content (wt%) | Improvement in Rub-Resistance |
| Control (without (DEMM)₆) | - | - |
| Latex + 15 wt% (DEMM)₆ | 76.25 | 289% |
| Data sourced from research on anionic polymerization of methylene (B1212753) malonate for high-performance coatings. globalauthorid.com |
This facile method for creating cross-linked latex coatings at room temperature highlights the utility of DEMM in producing durable and robust surface finishes. globalauthorid.com
This compound is utilized in the production of film-forming polymers. mdpi.combiosynth.com The polymerization of DEMM can be activated by reactive substances, leading to the formation of a polymer film. mdpi.com This property is valuable in applications where a thin, continuous polymeric layer is required. The ability to tailor the properties of these films makes DEMM a versatile component in various formulations. mdpi.com
The potential of polymers derived from this compound in biomedical applications has been an area of investigation. Specifically, poly(this compound) (poly(DEMM)) nanoparticles have been studied as potential drug carriers. nih.gov Research on 14C-labeled poly(DEMM) nanoparticles revealed that after intravenous administration in mice, approximately 95% of the nanoparticles were found in the liver and spleen. nih.gov However, the study also indicated a very slow bioelimination process from the liver over a three-month period. nih.gov
When administered orally, the poly(DEMM) nanoparticles were not absorbed and were completely cleared from the gastrointestinal tract within 24 hours. nih.gov While the slow elimination after intravenous injection may limit their use as a systemic drug carrier, their passage through the digestive system suggests potential for oral administration as bioavailability enhancers. nih.gov It is noteworthy that these nanoparticles can be readily produced in a near-neutral pH environment. nih.gov
Further research into related poly(methylidene malonate) materials has explored their use in creating biodegradable nanoparticles for drug delivery, including for hydrophilic or hydrophobic drugs and biomolecules. researchgate.net These materials are also being investigated for applications in tissue repair and as implants. researchgate.net
A significant application of this compound is in the creation of hybrid inorganic-organic microparticles through the encapsulation of nanoparticles. mdpi.comresearchgate.net This is typically achieved via anionic emulsion polymerization of DEMM in the presence of inorganic nanoparticles. mdpi.comresearchgate.net The resulting microparticles consist of a poly(DEMM) matrix with embedded inorganic materials. mdpi.com
This technique has been successfully used to encapsulate a variety of inorganic nanoparticles, including:
Titanium dioxide (TiO₂) mdpi.com
Cadmium telluride (CdTe) quantum dots mdpi.com
Zinc oxide (ZnO) nanospheres mdpi.com
The synthesis allows for control over the final hybrid particle characteristics by varying parameters such as pH, surfactant concentration, and monomer concentration. mdpi.com The particle diameter of the resulting hybrid microparticles can be tuned, typically within the range of 300 nanometers to 1 micrometer, by adjusting the reaction pH. mdpi.comresearchgate.net The stability of these composite microparticles in a colloidal state can be influenced by the ligand coating on the inorganic nanoparticles. mdpi.com This method provides a foundation for creating hybrid microparticles with tailorable and potentially stimuli-responsive properties for applications in functional coatings and advanced materials. mdpi.comresearchgate.net
Table 2: Factors Influencing DEMM-TiO₂ Hybrid Microparticle Synthesis
| Variable | Effect on Particle Characteristics |
| pH | Influences the molecular weight of the polymer and final particle size. Lower pH can lead to smaller particles. mdpi.com |
| Surfactant Concentration | Affects the stability and size of the forming particles. |
| Monomer/TiO₂ Ratio | Controls the loading of the inorganic nanoparticles within the polymer matrix. mdpi.com |
| Based on findings from studies on nanoparticle encapsulation using DEMM. mdpi.com |
The reactivity of this compound in Michael addition reactions makes it a candidate for the development of Covalent Adaptable Networks (CANs). researchgate.net CANs are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, or recycled. leibniz-ipht.descispace.com
The thia-Michael addition, the reaction between a thiol and a Michael acceptor like DEMM, is a key reaction explored for creating CANs. researchgate.net The reversible nature of this reaction under certain conditions allows for bond exchange within the polymer network. researchgate.net This reversibility can be triggered by stimuli such as heat, leading to properties like self-healing. researchgate.netresearchgate.net Research into related systems has shown that the retro-Michael reaction can liberate the alkene at elevated temperatures, which can then participate in further cross-linking, a principle applicable to thermally activated coatings. scispace.com While much of the research focuses on the general mechanism, the principles are directly applicable to DEMM. The use of reversible thiol-yne and thiol-ene "click" reactions, which are forms of Michael additions, have been successfully used to create self-healing and adaptable polymer networks. researchgate.netnih.gov
Methylene malonates, as a class of compounds, are known for their adhesive properties, which arise from their rapid polymerization when pressed into a thin film between two surfaces. globalauthorid.com While research often highlights the use of dimethyl 2-methylenemalonate in instant adhesives due to its faster polymerization kinetics, this compound is also relevant to this application space. google.com The ability of DEMM to act as a cross-linking agent also contributes to its potential use in adhesive and sealant formulations. Related compounds, such as methyl allyl methylenemalonate, have been patented for use in high-shear-strength adhesive compositions. google.com The adhesive properties of cyanoacrylates, which share some chemical reactivity principles with methylenemalonates, are well-established for both industrial and medical applications. nih.govbiosynth.com
This compound in Organic Synthesis and Pharmaceutical Chemistry
This compound and its derivatives are highly versatile reagents in organic chemistry, primarily due to the presence of a reactive methylene group activated by two adjacent electron-withdrawing ester functionalities. This structural feature makes it an important precursor and building block in the synthesis of a wide array of complex chemical structures, particularly heterocyclic systems and other biologically significant molecules.
This compound serves as a fundamental building block for constructing more intricate molecular architectures. smolecule.com Its utility stems from the high reactivity of its carbon-carbon double bond, which is electron-deficient and thus highly susceptible to nucleophilic attack. This characteristic allows it to act as an efficient Michael acceptor in conjugate addition reactions, a key strategy for forming new carbon-carbon and carbon-heteroatom bonds. ontosight.ai
The compound's structure, featuring a central carbon double-bonded to a methylene group and also attached to two carboxylate esters, provides multiple reactive sites. ontosight.ai This allows for a variety of chemical transformations, including:
Michael Addition: Nucleophiles such as amines, thiols, and enolates can add to the β-carbon of the double bond.
Cycloaddition Reactions: The activated double bond can participate in cycloaddition reactions to form various ring systems.
Condensation Reactions: The active methylene group can undergo condensation with carbonyl compounds.
These reactions make this compound and its close chemical relatives, like diethyl ethoxymethylenemalonate (DEEMM), indispensable intermediates for synthesizing complex molecules with specific functionalities, which are often explored for applications in medicinal chemistry and materials science. ontosight.ai
A significant application of this compound derivatives is in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical agents.
Derivatives of this compound are pivotal in the synthesis of quinolones and 4-hydroxyquinolines, classes of compounds known for their broad-spectrum antibacterial activity. The most common route is the Gould-Jacobs reaction. mdpi.comauctoresonline.org In the initial step of this reaction, an aniline (B41778) is condensed with diethyl ethoxymethylenemalonate (DEEMM). This reaction forms a key intermediate, a diethyl 2-((arylamino)methylene)malonate. mdpi.comauctoresonline.org This intermediate is then subjected to thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate ester core structure. auctoresonline.orgrsc.org
The general scheme for this synthesis is as follows:
Condensation: An appropriate aniline reacts with DEEMM, typically with heating, to form the corresponding diethyl 2-((arylamino)methylene)malonate. auctoresonline.orgjptcp.com
Cyclization: The intermediate is heated at high temperatures (often in a high-boiling point solvent like diphenyl ether) to induce ring closure, forming the ethyl 4-hydroxyquinoline-3-carboxylate. jptcp.com
Subsequent hydrolysis and other modifications can then be performed to produce the final quinolone drug. Theoretical and spectroscopic studies have investigated the quinolone-hydroxyquinoline tautomerism in these products, which can be influenced by substituents and may impact the compound's biological activity. acs.org
| Reactants | Intermediate | Product Class | Reaction Name |
| Aniline, Diethyl ethoxymethylenemalonate (DEEMM) | Diethyl 2-((arylamino)methylene)malonate | Quinolones / 4-Hydroxyquinolines | Gould-Jacobs Reaction |
Table 1: Synthesis of Quinolones via the Gould-Jacobs Reaction.
This compound derivatives are also employed as precursors for the synthesis of pyrimidinones (B12756618) and pyridones. mdpi.com Diethyl 2-((arylamino)methylene)malonates (DAMMs), formed from the reaction of anilines with DEEMM, serve as crucial intermediates in the production of these heterocyclic systems. mdpi.com
For instance, 2-pyridone derivatives can be synthesized through a sodium ethoxide-catalyzed reaction between N-substituted cyanoacetamides and DEEMM. arkat-usa.org Similarly, pyrido[1,2-a]pyrimidin-4-ones are synthesized in a one-stage condensation of 2-aminopyridines with DEEMM or diethyl malonate in the presence of polyphosphoric acid. ysu.am These reactions highlight the versatility of the malonate scaffold in building different nitrogen-containing heterocyclic rings.
| Reactant 1 | Reactant 2 | Product Class |
| N-substituted cyanoacetamides | Diethyl ethoxymethylenemalonate (DEEMM) | Pyridones |
| 2-Aminopyridines | Diethyl ethoxymethylenemalonate (DEEMM) | Pyrido[1,2-a]pyrimidin-4-ones |
Table 2: Synthesis of Pyridone and Pyrimidinone Derivatives.
The synthesis of 1,3,4-benzotriazepines and their corresponding benzotriazepinone derivatives can be achieved using methylene malonate derivatives. researchgate.netresearchgate.net A notable synthetic route involves the reaction of 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones with hydrazine (B178648) hydrate (B1144303). researchgate.netcdnsciencepub.com The benzophenone (B1666685) starting material is itself prepared by condensing a 2-aminobenzophenone (B122507) with diethyl ethoxymethylenemalonate (DEEMM). cdnsciencepub.com
In the subsequent key step, the reaction with hydrazine hydrate proceeds via a Michael addition, cyclization, and crucially, the elimination of diethyl malonate, which acts as a leaving group to facilitate the formation of the seven-membered benzotriazepine ring. researchgate.netresearchgate.net This methodology has been used to create 1,3,4-benzotriazepin-5-ones and 1,3,4-benzotriazepin-5-ols. researchgate.net
Beyond its role in constructing heterocyclic frameworks, this compound and its derivatives act as precursors for a range of biologically active compounds. mdpi.com The structural features of these malonate derivatives allow for their interaction with various biological targets, such as enzymes and receptors.
A prominent example is the class of diethyl 2-((arylamino)methylene)malonates (DAMMs). While often used as intermediates, DAMMs themselves have been identified as potent antifungal agents. mdpi.com Research has shown that certain DAMM derivatives exhibit significant inhibitory activity against the mycelial growth of Fusarium oxysporum, a major plant pathogen. mdpi.com This discovery highlights that these precursors, not just the final complex products, can possess valuable biological properties. The antifungal effect was found to be either fungistatic or fungicidal depending on the specific aryl substituent on the DAMM molecule. mdpi.com
Precursors for Biologically Active Compounds
Anti-inflammatory Agents
While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided search results, its derivatives are noted for their potential in this area. For instance, Diethyl 2-((o-tolylamino)methylene)malonate and Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate are mentioned as compounds whose structural analogs have been explored for anti-inflammatory activities. smolecule.comontosight.ai The core structure of diethyl malonate is a building block for various pharmaceuticals, including those with anti-inflammatory properties. This suggests that this compound serves as a valuable intermediate in the synthesis of more complex molecules that may exhibit anti-inflammatory effects. ontosight.ai
Antifungal Agents (e.g., against Fusarium oxysporum)
Derivatives of this compound have shown notable antifungal activity, particularly against the plant pathogen Fusarium oxysporum. mdpi.com A study focused on Diethyl 2-((arylamino)methylene)malonates (DAMMs), which were initially identified as side-products in another reaction, revealed their potential as antifungal agents. mdpi.com
Five different DAMM compounds were synthesized and tested for their ability to inhibit the mycelial growth of Fusarium oxysporum. mdpi.com The results were promising, with IC50 values (the concentration required to inhibit 50% of the fungal growth) ranging from 0.013 µM to 35 µM. mdpi.comresearchgate.net The study found that the antifungal effect could be either fungistatic (inhibiting fungal growth) or fungicidal (killing the fungus), depending on the specific derivative. mdpi.com
Notably, the most potent antifungal activity was observed in compounds with an ortho-nitro substitution and those without any substitution on the aromatic ring, with some derivatives demonstrating significant inhibition at nanomolar concentrations. mdpi.com This research highlights the potential for developing new antifungal agents based on the this compound scaffold. mdpi.com
Potential in Anticancer and Antimicrobial Properties
The chemical scaffold of this compound is a recurring motif in compounds investigated for anticancer and antimicrobial properties. ontosight.aismolecule.com For example, Diethyl 2-((pyridin-3-ylamino)methylene)malonate has been explored for its potential biological activities, including antimicrobial and anticancer effects. smolecule.com The mechanism of action is thought to involve the inhibition of enzymes related to cell proliferation. smolecule.com
Similarly, Diethyl 2-((2-methyl-3-pyridinyl)methylene)malonate is another derivative with a pyridine (B92270) ring that has been suggested to have potential applications in oncology and infectious diseases. ontosight.ai While specific data on this compound itself is limited in this context, its role as a precursor for synthesizing antiviral and anticancer agents is acknowledged. The diverse biological activities of its derivatives underscore the importance of this compound in medicinal chemistry research.
| Compound Derivative | Potential Biological Activity | Noted Research Findings |
| Diethyl 2-((pyridin-3-ylamino)methylene)malonate | Anticancer, Antimicrobial | Believed to inhibit enzymes associated with cell proliferation. smolecule.com |
| Diethyl 2-((2-methyl-3-pyridinyl)methylene)malonate | Anticancer, Antimicrobial | The pyridine ring is a common feature in many pharmaceuticals, suggesting potential therapeutic relevance. ontosight.ai |
| Diethyl 2-((2-nitrophenylamino)methylene)malonate | Antimicrobial | Has demonstrated dose-dependent inhibition of bacterial growth. |
Pharmaceutical Intermediates (e.g., Eprosartan)
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A significant example is its role in the production of Eprosartan, an angiotensin II receptor antagonist used for treating hypertension.
The synthesis of a key intermediate for Eprosartan, diethyl 2-((thiophen-2-yl)methylene)malonate, involves the reaction of 2-thiophenecarboxaldehyde and diethyl malonate. google.comscribd.com Another related intermediate, Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, is also highlighted as a critical component in the synthesis of Eprosartan. The versatility of this compound as a building block is evident in its application in creating complex and therapeutically important molecules. smolecule.com
This compound in Analytical Chemistry
Derivatization Reagent for Thiol Analysis (e.g., Cysteine and Cystine)
A novel and significant application of this compound is as a derivatization reagent in analytical chemistry, specifically for the analysis of thiols like cysteine (Cys) and its oxidized form, cystine (Cys2). nih.govacs.org The accurate measurement of these compounds in biological samples, such as cell culture media, is challenging due to the easy oxidation of cysteine to cystine. nih.govacs.org
This compound effectively addresses this challenge. nih.gov Its dual electron-withdrawing properties enable a rapid reaction with cysteine through a Thiol-Michael addition click reaction, even under acidic conditions. nih.govacs.org This rapid derivatization helps to preserve the original oxidation state of cysteine, allowing for a more accurate and simultaneous determination of both cysteine and cystine levels. nih.govacs.org This method is crucial for quality assurance and real-time analysis in cell culture applications. nih.gov
LC-MS/MS Applications
The derivatization of cysteine with this compound is particularly well-suited for analysis using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). nih.govacs.org This combination provides a highly accurate and sensitive analytical method with a short analysis time, typically around nine minutes. nih.govacs.org
Vi. Future Directions and Research Outlook for Diethyl 2 Methylenemalonate
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of innovative catalytic systems is crucial for unlocking the full potential of Diethyl 2-methylenemalonate. Current research is geared towards enhancing both the reactivity and selectivity of reactions involving DEMM. Traditional synthesis often involves the condensation of diethyl malonate with formaldehyde (B43269) using basic catalysts like calcium hydroxide (B78521) or sodium carbonate. However, the focus is shifting towards more sophisticated and efficient catalytic methods.
One area of exploration is the use of Lewis acid catalysts, such as zinc bromide (ZnBr₂), which can facilitate the condensation reaction under specific conditions. While this method has shown effectiveness for certain derivatives, further research is needed to optimize it for the parent compound and to address concerns about halogenated solvent waste.
Furthermore, the development of organocatalysts and metal-organic frameworks (MOFs) presents exciting opportunities. For instance, derivatives of DEMM incorporating a pyridylamino substituent show potential for use in metal-catalyzed reactions due to the enhanced coordination capacity of the pyridine (B92270) ring. The goal is to design catalysts that not only accelerate reaction rates but also provide precise control over the formation of specific stereoisomers, which is critical for applications in pharmaceuticals and fine chemicals.
Development of Advanced Polymer Architectures and Smart Materials
This compound is a valuable monomer for the production of a variety of polymers. biosynth.com Its unique structure, featuring two electronegative ester groups, facilitates anionic polymerization under mild, environmentally friendly conditions such as at room temperature and atmospheric pressure. nih.govmdpi.com This high reactivity is being harnessed to create advanced polymer architectures with tailored properties. nih.gov
Researchers are investigating the synthesis of block copolymers and hyperbranched polymers using DEMM. nih.gov These complex structures can lead to materials with unique mechanical, thermal, and optical properties. For example, block copolymers incorporating poly(DEMM) have shown distinct glass transition and melting temperatures, indicating the formation of well-defined polymer blocks. google.com
A significant area of future research lies in the development of "smart materials" derived from DEMM. These materials can respond to external stimuli such as pH, temperature, or light. The anionic polymerization of DEMM can be initiated by various functional groups, including carboxylates, allowing for the creation of pH-responsive polymers. nih.gov Additionally, the encapsulation of inorganic nanoparticles within a poly(DEMM) matrix opens the door to creating hybrid microparticles with tunable functionalities for applications in coatings, sensors, and drug delivery systems. mdpi.comresearchgate.net For instance, a multifunctional derivative, (DEMM)6, has been shown to form cross-linked coatings with significantly improved durability. nih.gov
Expansion of Applications in Drug Discovery and Agrochemical Development
The versatile chemical nature of this compound and its derivatives makes them attractive scaffolds for the development of new pharmaceuticals and agrochemicals. smolecule.comontosight.ai The core structure can be readily modified to create a diverse library of compounds for biological screening.
In the realm of drug discovery, derivatives of DEMM are being investigated for a range of biological activities. smolecule.com Some derivatives have shown potential as antimicrobial and anticancer agents. smolecule.com The mechanism of action is often attributed to the inhibition of specific enzymes involved in cell proliferation or microbial growth. smolecule.com For example, certain diethyl 2-((arylamino)methylene)malonates have demonstrated significant antifungal activity against the plant pathogen Fusarium oxysporum. mdpi.comresearchgate.net Future research will focus on structure-activity relationship (SAR) studies to optimize the therapeutic potential of these compounds and to identify their specific molecular targets.
In agrochemical development, DEMM derivatives are being explored as potential herbicides, fungicides, and insecticides. smolecule.comontosight.ai The compound can serve as a precursor for the synthesis of various heterocyclic compounds which are common in agrochemical products. smolecule.com For instance, 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate is an intermediate in the synthesis of the veterinary drug decoquinate, an anticoccidial agent. google.com The development of novel synthetic routes that are more efficient and cost-effective is a key research objective in this area. google.com
Green Chemistry Approaches in Synthesis and Polymerization
The principles of green chemistry are increasingly influencing the future research directions for this compound. The aim is to develop more environmentally benign methods for both its synthesis and polymerization.
Traditional synthesis methods often involve high temperatures and organic solvents. smolecule.com Microwave-assisted synthesis has emerged as a promising green alternative, offering shorter reaction times, higher yields (often exceeding 95%), and the potential for solvent-free reactions. mdpi.comresearchgate.net This approach aligns with the goals of reducing energy consumption and waste generation. mdpi.com
Comprehensive Computational Modeling for Predictive Understanding
Computational modeling is becoming an indispensable tool for accelerating research and development related to this compound. Density Functional Theory (DFT) calculations and other computational methods are being employed to gain a deeper, predictive understanding of the compound's properties and reactivity.
These models can be used to predict the transition-state geometries of reactions involving DEMM, helping to elucidate reaction mechanisms and identify factors that influence reactivity and selectivity. For example, computational studies can help in understanding the electronic properties of different DEMM derivatives and how these properties correlate with their observed biological activity. sapub.org
Q & A
Q. What are the common synthetic routes for preparing diethyl 2-methylenemalonate and its derivatives?
this compound (EMM) is synthesized via Lewis acid-catalyzed [2+2] cycloadditions using catalysts like ZnBr₂ or Yb(OTf)₃ with substrates such as vinyl phthalimide . Derivatives like ureido-malonates are prepared by reacting EMM with isocyanates under acidic conditions (e.g., 1,2-dichloroethane, 70–100°C) in the presence of bases like N,N-diisopropylethylamine (DIPEA), yielding products purified via filtration and recrystallization . For aminomethylene derivatives, condensation with ketones (e.g., cyclooctanone) under reflux with p-toluenesulfonic acid (TSA) as a catalyst is effective .
Q. What are the key physical and chemical properties of this compound relevant to experimental handling?
EMM has a density of 1.056 g/cm³ (25°C), boiling point of 210°C, and is typically stabilized with TBC (>85% purity). It is sensitive to moisture and air, requiring storage under inert gas (N₂/Ar) in tightly sealed containers . The electron-withdrawing ester groups enhance the reactivity of its methylene group, making it prone to nucleophilic additions and cycloadditions .
Q. What analytical methods are suitable for characterizing this compound derivatives?
- LC-MS/MS : Used for quantifying cysteine/cystine derivatives after EMM-based thiol-Michael addition under acidic conditions (9-min runtime) .
- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm purity and structural features, such as ureido protons (δ 10.7–10.3 ppm) or ester carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-deficient nature of this compound influence its reactivity in Diels-Alder reactions?
Density functional theory (DFT) studies reveal that EMM’s electron-deficient diene system stabilizes polar transition states in reactions with electron-deficient ethylenes. Its dual ester groups lower the LUMO energy, enabling nucleophilic behavior toward strong electrophiles. This contrasts with traditional electron-rich dienes, allowing regioselective synthesis of cycloadducts .
Q. How can researchers resolve contradictions in catalytic efficiency between different Lewis acids for EMM-mediated reactions?
Conflicting catalytic outcomes (e.g., ZnBr₂ vs. Yb(OTf)₃ in cycloadditions) arise from variations in Lewis acid strength and steric effects. Methodological steps include:
- Electronic Analysis : Compare charge density via DFT to assess metal-ligand interactions.
- Steric Screening : Test bulky vs. compact catalysts (e.g., FeCl₃·Al₂O₃ vs. Sc(OTf)₃) .
- Analog Studies : Use dimethyl malonate as a structurally similar analog to infer reactivity patterns .
Q. What strategies optimize regioselective functionalization of this compound in heterocyclic synthesis?
- Directing Groups : Pyridine-containing derivatives (e.g., diethyl (6-methylpyridin-2-yl)aminomethylene-malonate) guide regioselectivity via coordination with transition metals .
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance electrophilicity of the methylene group for nucleophilic attacks .
- Temperature Gradients : Higher temperatures (100–135°C) favor cyclization over side reactions in quinoline syntheses .
Q. How can researchers address solubility challenges in EMM-based derivatization for bioanalytical applications?
- Acidic Derivatization : Perform reactions under pH 2–3 to stabilize thiols (e.g., cysteine) and prevent oxidation .
- Co-solvent Systems : Use 1,2-dichloroethane/ethyl acetate mixtures to dissolve hydrophobic intermediates .
- Internal Standards : Isotope-labeled analogs (e.g., deuterated EMM) improve quantification accuracy in LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields in EMM alkylation reactions under varying conditions?
Discrepancies in yields (e.g., 44.5% in dioxane vs. 50% in 1,2-dichloroethane) require systematic evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
